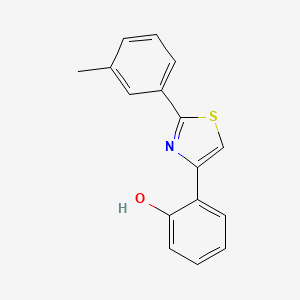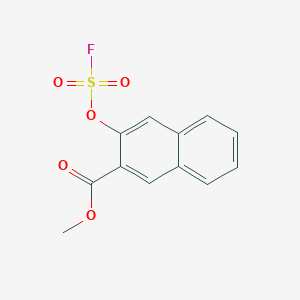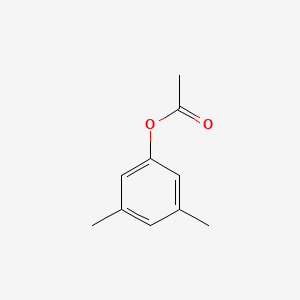
N-(4-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide, commonly known as CQ1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of quinoline derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Coordination with Metal Ions for Targeted Delivery
N-(4-chlorophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide derivatives have been synthesized for their potential in forming coordinate bonds with metal ions like Mn(II) and Fe(II). These compounds, upon coordination, can interact with neutral molecules of nitric oxide (NO), facilitating the targeted delivery of NO to biological sites such as tumors, where NO can be released upon exposure to long-wavelength light. This application demonstrates the compound's relevance in the development of targeted therapeutic agents (Yang et al., 2017).
Antitumor and Antimicrobial Activities
Novel heterocyclic aryl monoazo organic compounds, including derivatives of this compound, have shown promise in in vitro screenings for antioxidant, antitumor, and antimicrobial activities. These compounds, utilized in the synthesis of thiazole-selenium disperse dyes for dyeing polyester fabrics, exhibited high efficiency against pathogenic bacteria, fungi, and Ehrlich ascites carcinoma cell lines, highlighting their potential in creating sterile and biologically active fabrics for various life applications (Khalifa et al., 2015).
Structural and Chemical Analysis
The structural and chemical properties of related compounds, such as N-(4-acetylphenyl)quinoline-3-carboxamide, have been extensively studied, providing insights into their crystalline structures, molecular geometry, and the interactions governing their packing in the solid state. These studies involve spectral characterization (FT-IR, NMR) and X-ray diffraction analysis, contributing to the understanding of how similar compounds might be designed and synthesized for specific applications (Polo-Cuadrado et al., 2021).
Synthesis of Polycyclic Heterocycles
The compound and its derivatives serve as key intermediates in the synthesis of polycyclic heterocycles, including pyrrolopyridines and spirocyclic beta-lactams, through intramolecular reactions facilitated by lithiation. These processes yield a diverse range of compounds with potential applications in medicinal chemistry and material science, illustrating the versatility of the compound as a precursor in synthetic organic chemistry (Clayden et al., 2005).
Antiproliferative Activity on Cancer Cell Lines
Novel amide derivatives of the compound have been assessed for their antiproliferative activities against human cancer cell lines, showing promise as potential candidates for cancer treatment. These derivatives induced cell cycle arrest and apoptotic cell death in various cancer cells, pointing to their utility in designing more potent compounds for interrupting cancer cell proliferation (Pirol et al., 2014).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O/c22-14-8-10-15(11-9-14)24-21(26)17-13-20(19-7-3-4-12-23-19)25-18-6-2-1-5-16(17)18/h1-13H,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAZBZOLYCXNNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2364432.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2364434.png)
![4-{5-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2364435.png)


![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2364438.png)


![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2364444.png)
![3-amino-N,N-diethyl-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2364445.png)

